molecular formula C7H7BrO2S B3195336 2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 897922-06-4

2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine

Cat. No.: B3195336
CAS No.: 897922-06-4
M. Wt: 235.10 g/mol
InChI Key: KDSOGKRKOMFASM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine is an organic compound that features a bromomethyl group attached to a dihydrothieno[3,4-b][1,4]dioxine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the bromination of a precursor compound, such as 2,3-dihydrothieno[3,4-b][1,4]dioxine. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify the existing ones.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, converting it into a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

Major Products Formed:

    Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Conversion to the corresponding methyl derivative.

Scientific Research Applications

2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic or optical properties.

    Biology and Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, allowing the compound to form new bonds with various nucleophiles. This reactivity is crucial for its applications in organic synthesis and material science.

Comparison with Similar Compounds

    2-(Bromomethyl)-1,4-benzodioxane: Similar structure but with a benzodioxane ring instead of a thienodioxine ring.

    2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine: Another similar compound with a benzo[b][1,4]dioxine ring.

Uniqueness: 2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine is unique due to the presence of the thieno[3,4-b][1,4]dioxine ring system, which imparts distinct electronic and steric properties compared to its benzodioxane and benzo[b][1,4]dioxine analogs. This uniqueness makes it valuable for specific applications in material science and organic synthesis.

Properties

IUPAC Name

3-(bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c8-1-5-2-9-6-3-11-4-7(6)10-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSOGKRKOMFASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CSC=C2O1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718774
Record name 2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897922-06-4
Record name 2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine

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